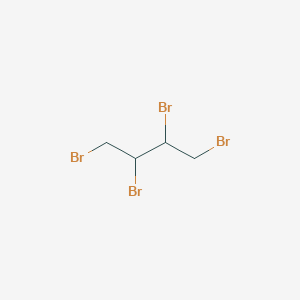

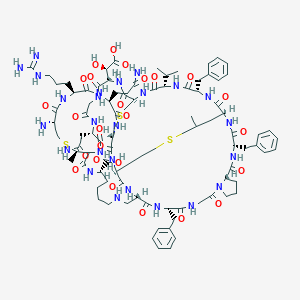

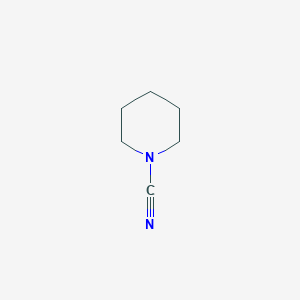

![molecular formula C20H20N2O4 B074526 Spiro[2H-1-benzopyran-2,2'-indoline], 8-Methoxy-1',3',3'-trimethyl-6-nitro- CAS No. 1498-89-1](/img/structure/B74526.png)

Spiro[2H-1-benzopyran-2,2'-indoline], 8-Methoxy-1',3',3'-trimethyl-6-nitro-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of spiro[2H-1-benzopyran-2,2'-indoline] derivatives involves conventional synthetic routes. Moniruzzaman et al. (2006) describe the synthesis of photo-responsive spiropyran-based compounds, including 1',3',3'-trimethyl-6-hydroxy-spiro[2H-1-benzopyran-2,2'-indoline] and its derivatives, through reactions using 2,2'-azobisisobutyronitrile as an initiator in solvents such as tetrahydrofuran or toluene. The photochromic properties of these compounds are attributed to their complex molecular structures, which were elucidated using NMR spectroscopy techniques (Moniruzzaman, Fernando, & Bellamy, 2006).

Molecular Structure Analysis

The molecular structure of spiro[2H-1-benzopyran-2,2'-indoline] derivatives reveals complex interactions and stability factors. Aldoshin, Atovmyan, & Kozina (1988) conducted an X-ray diffraction structural analysis of the merocyanine form of this compound, highlighting how substituents like 8-OCH3 affect the zwitter-ionic nature and stability of photochromic systems. The study indicated that these modifications could enhance the stability of the compound against side reactions, a crucial aspect for its practical applications (Aldoshin, Atovmyan, & Kozina, 1988).

Chemical Reactions and Properties

Spiro[2H-1-benzopyran-2,2'-indoline] compounds exhibit interesting chemical reactions, notably their photochromic behavior. Zimmermann & Brede (2003) explored the UV irradiation of these compounds, demonstrating their ability to undergo reversible color changes due to the photochemical ring opening of the benzopyran moiety. This behavior underscores the photoresponsive nature of the compound, relevant for its incorporation into photochromic materials (Zimmermann & Brede, 2003).

Wissenschaftliche Forschungsanwendungen

Photochrome Verbindungen

Spiropyrane sind photochrome Verbindungen, die zwei Haupt-Isomere besitzen, die mit UV- oder sichtbarem Licht ineinander umgeschaltet werden können . Die Umwandlung von Spiropyran-Molekülen von der cyclischen (SP) in die geöffnete Merocyanin-Form (MC) kann durch elektromagnetische Bestrahlung und Änderungen der Temperatur, des pH-Werts, des Redoxpotentials und der Polarität eines Mediums sowie durch mechanische Spannung ausgelöst werden .

Intelligente Materialproduktion

Spiropyrane sind vielversprechende Bausteine für die Herstellung verschiedener dynamischer Materialien . Sie erfüllen die grundlegenden Anforderungen an Multifunktionalität und Empfindlichkeit, was sie zu vielversprechenden Bausteinen für die Herstellung verschiedener dynamischer Materialien macht .

Molekular Elektronik und Nanomaschinen

Spiropyrane haben potenzielle Anwendungen im Bereich der Molekularelektronik und Nanomaschinen . Ihre Fähigkeit, als Reaktion auf äußere Reize zwischen verschiedenen Zuständen zu wechseln, macht sie für den Einsatz in diesen Bereichen geeignet .

Erfassung von Umwelt- und Biomolekülen

Spiropyrane können zur Erfassung von Umwelt- und Biomolekülen verwendet werden . Ihre Empfindlichkeit gegenüber Änderungen in ihrer Umgebung macht sie ideal für diese Anwendung .

Photopharmakologie

Spiropyrane haben potenzielle Anwendungen in der Photopharmakologie . Ihr photoresponsives Verhalten könnte bei der Entwicklung neuer Medikamente und Therapien eingesetzt werden

Wirkmechanismus

- The primary targets of this compound are not explicitly mentioned in the literature. However, we know that it interacts with the atomic thin channel of a MoS2 field-effect transistor (FET) in a photochromic manner . Further studies are needed to identify specific biological targets.

- Upon exposure to UV light, Spiro[2H-1-benzopyran-2,2’-indoline] undergoes photoisomerization, converting into merocyanine (MC) form. This transformation causes a shift in the threshold voltage in the FET property due to changes in the dipole moment and upper-layer molecules .

- Thermal annealing resets the compound back to its original spiropyran (SP) form, while green light can revert the FET property to its initial state .

Target of Action

Mode of Action

Action Environment

Its potential applications extend beyond optical data storage, making it an exciting area of study . 🌟

Zukünftige Richtungen

Biochemische Analyse

. .

Biochemical Properties

The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

The compound’s influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .

Molecular Mechanism

There is no available information on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on how the effects of Spiro[2H-1-benzopyran-2,2’-indoline], 8-methoxy-1’,3’,3’-trimethyl-6-nitro- vary with different dosages in animal models .

Eigenschaften

IUPAC Name |

8-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-19(2)15-7-5-6-8-16(15)21(3)20(19)10-9-13-11-14(22(23)24)12-17(25-4)18(13)26-20/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDVWQPIYXTGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501124250 | |

| Record name | 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501124250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1498-89-1 | |

| Record name | 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1498-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1',3'-Dihydro-8-methoxy-1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-(2H)indole) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1498-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501124250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1',3'-dihydro-8-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

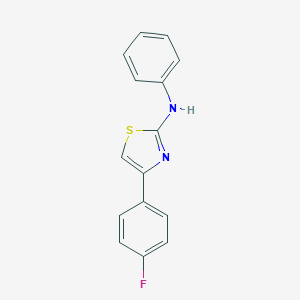

![[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B74458.png)

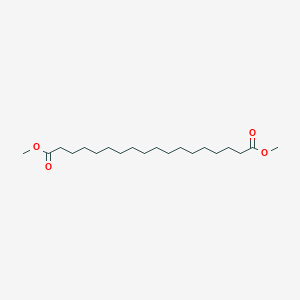

![2-[Bis(carboxymethyl)amino]benzoic acid](/img/structure/B74460.png)